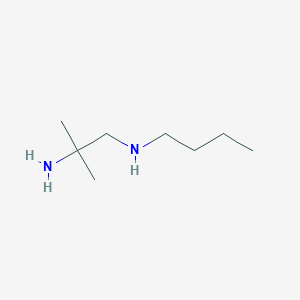
1H-Pyrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-1,5-diamine is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-1,5-diamine can be synthesized through various methods. One common approach involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another method includes the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials, undergoing nucleophilic substitution and cyclization under acid catalysis .
Industrial Production Methods: Industrial production of this compound often involves multicomponent reactions due to their efficiency and high yield. These methods are advantageous as they offer significant atom economy and ease of execution, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrazole-1,5-diamine undergoes various chemical reactions, including:
Oxidation: Using reagents like bromine or oxygen in DMSO to form pyrazoles.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: Bromine, oxygen in DMSO.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Halogenating agents, alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
1H-Pyrazole-1,5-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential use in developing drugs for treating diseases like cancer and infections.
Industry: Utilized in the production of dyes, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1H-Pyrazole-1,5-diamine exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it can inhibit specific enzymes or receptors, leading to its antimicrobial or anticancer activities . The exact molecular targets and pathways can vary depending on the specific application and the structure of the substituted pyrazole derivative.
Comparación Con Compuestos Similares
1H-Pyrazole-1,5-diamine can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: Known for their biomedical applications.
1H-Pyrazolo[1,5-a]pyrimidines: Used in the dyestuff industry and as intermediates in drug synthesis.
1,3,5-Triazine derivatives: Exhibiting antibacterial properties.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of substituted derivatives with diverse biological and chemical properties .
Propiedades
Fórmula molecular |
C3H6N4 |
|---|---|
Peso molecular |
98.11 g/mol |
Nombre IUPAC |
pyrazole-1,5-diamine |
InChI |
InChI=1S/C3H6N4/c4-3-1-2-6-7(3)5/h1-2H,4-5H2 |
Clave InChI |
CIIJXXHLNFBJDB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 4-(6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13937052.png)
![2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13937056.png)


![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)



